molecular formula C14H14N2O2S B2975055 4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2034328-70-4

4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2975055
CAS No.: 2034328-70-4
M. Wt: 274.34
InChI Key: OLPWIWGIGDMVKC-UHFFFAOYSA-N
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Description

4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring bonded to a pyrrolidine ring, which is further connected to a thiophene ring through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a carbonylation reaction, where thiophene-2-carboxylic acid is reacted with the pyrrolidine derivative.

    Formation of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the existing structure through an ether linkage, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene sulfoxides.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol.

    Pyridine Derivatives: Compounds like 4-pyridylcarbinol and 4-pyridylmethanol.

Uniqueness

4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties

Properties

IUPAC Name

(3-pyridin-4-yloxypyrrolidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-14(13-2-1-9-19-13)16-8-5-12(10-16)18-11-3-6-15-7-4-11/h1-4,6-7,9,12H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPWIWGIGDMVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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